4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid
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Overview
Description
4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. This compound is significant in various medicinally relevant molecules due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of chemically differentiated fragments .
Industrial Production Methods
Industrial production methods for this compound may involve flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid undergoes various types of reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions due to its aromaticity and reactive positions.
Reduction: The compound can also undergo reduction reactions, particularly at the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This unpredictability allows the compound to exert diverse effects depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing the thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A compound with significant biological activity.
Uniqueness
4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid is unique due to its specific structure, which combines the thiazole ring with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
860344-78-1 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-[2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C13H14N2O2S/c1-8(14-2)12-15-7-11(18-12)9-3-5-10(6-4-9)13(16)17/h3-8,14H,1-2H3,(H,16,17)/t8-/m0/s1 |
InChI Key |
VVWFBFSTKITEHY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(S1)C2=CC=C(C=C2)C(=O)O)NC |
Canonical SMILES |
CC(C1=NC=C(S1)C2=CC=C(C=C2)C(=O)O)NC |
Origin of Product |
United States |
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